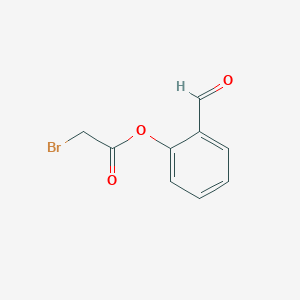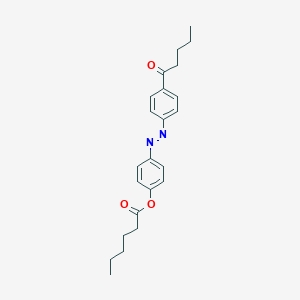
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene, also known as PHAB, is a synthetic photoswitchable molecule that has gained attention in the field of biological research due to its ability to control biological processes with light. PHAB has a unique structure that allows it to undergo isomerization upon exposure to light, which can lead to changes in biological activity.
Mecanismo De Acción
The mechanism of action of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene involves the isomerization of the azobenzene moiety upon exposure to light. This isomerization can lead to changes in the conformation and activity of the molecule, which can then affect biological processes.
Efectos Bioquímicos Y Fisiológicos
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has been shown to have a variety of biochemical and physiological effects, depending on the specific application. For example, 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has been used to control the activity of ion channels, which can lead to changes in neuronal excitability. 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has also been used to control gene expression, which can lead to changes in cell behavior and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene is its ability to control biological processes with light, which allows for precise temporal and spatial control. This can be especially useful in studying complex biological systems. However, one limitation of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are many future directions for the use of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene in scientific research. One potential application is in the study of synaptic plasticity, which is the ability of neurons to change their activity in response to stimuli. 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene could be used to control the activity of ion channels involved in synaptic plasticity, allowing for a better understanding of this process. Additionally, 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene could be used in the development of optogenetic tools for studying biological systems. Overall, 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has the potential to be a valuable tool in the field of biological research.
Métodos De Síntesis
The synthesis of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene involves the reaction of 4-nitrobenzene-azo-resorcinol with pentanoyl chloride and hexanoyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene in high yield.
Aplicaciones Científicas De Investigación
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has been used in a variety of scientific research applications, including the study of ion channels, protein-protein interactions, and gene expression. 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has been shown to be effective in controlling the activity of these biological processes with light, allowing for precise temporal and spatial control.
Propiedades
Número CAS |
120102-99-0 |
|---|---|
Nombre del producto |
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene |
Fórmula molecular |
C23H28N2O3 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] hexanoate |
InChI |
InChI=1S/C23H28N2O3/c1-3-5-7-9-23(27)28-21-16-14-20(15-17-21)25-24-19-12-10-18(11-13-19)22(26)8-6-4-2/h10-17H,3-9H2,1-2H3 |
Clave InChI |
NDZAITBGXOSPTF-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
SMILES canónico |
CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
Sinónimos |
[4-(4-pentanoylphenyl)diazenylphenyl] hexanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



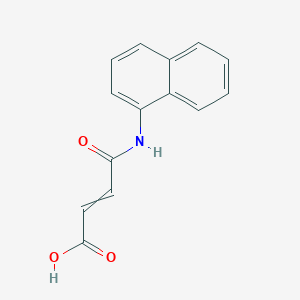
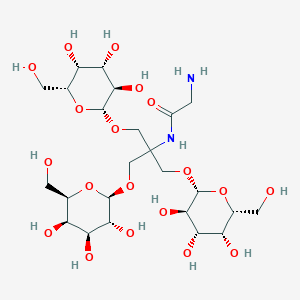
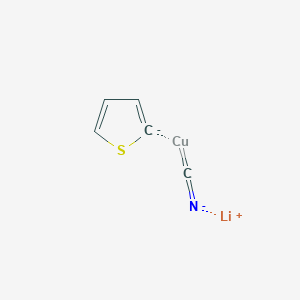
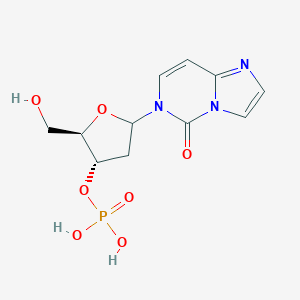
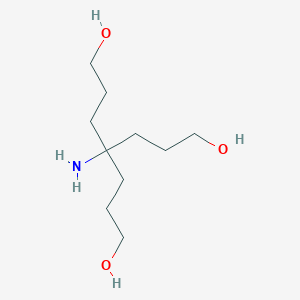
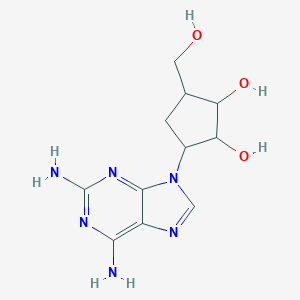
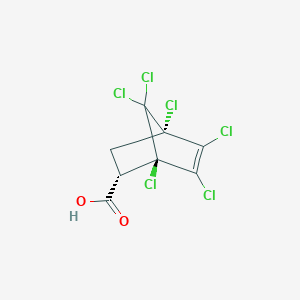

![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
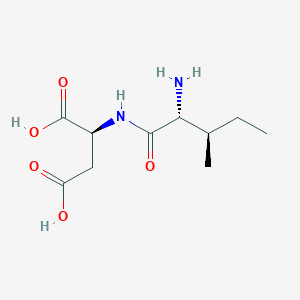
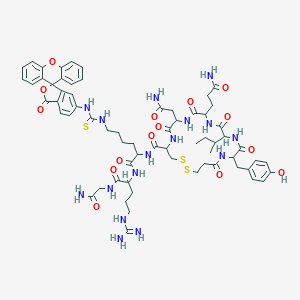
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)
